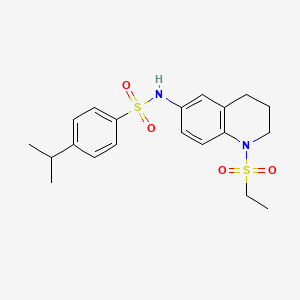

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with an ethylsulfonyl group at the 1-position and a 4-isopropylbenzenesulfonamide moiety at the 6-position. The ethylsulfonyl group enhances metabolic stability and solubility, while the 4-isopropylbenzenesulfonamide moiety may contribute to target binding affinity, as seen in other sulfonamide-based pharmaceuticals .

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGMLWHFPFMWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, beginning with the preparation of 1,2,3,4-tetrahydroquinoline. Subsequent ethylsulfonylation at the nitrogen position, followed by sulfonation with 4-isopropylbenzenesulfonyl chloride, yields the final product. Specific conditions include the use of base catalysts and solvent systems like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial methods focus on optimizing yield and purity. This is often achieved through continuous flow chemistry techniques, ensuring consistent reaction conditions and efficient separation processes like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Converts into corresponding sulfoxides or sulfones.

Reduction: : Leads to the cleavage of the sulfonamide bond.

Substitution: : Aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Employs reagents such as lithium aluminum hydride.

Substitution: : Catalyzed by Lewis acids like aluminum chloride in solvents like dichloromethane.

Major Products Formed

Oxidation produces sulfoxides and sulfones.

Reduction yields primary or secondary amines.

Substitution reactions result in various substituted derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

Catalysts: : Used as ligands in transition metal catalysis.

Building Blocks: : Serves as a precursor for more complex organic syntheses.

Biology

Enzyme Inhibitors: : Effective against a range of enzymes, including proteases and kinases.

Medicine

Drug Development: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

Material Science: : Utilized in the development of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide exerts its effects primarily through the inhibition of enzyme activity. It binds to the active site of target enzymes, blocking substrate access and thus inhibiting catalytic function. This interaction typically involves hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide and related tetrahydroquinoline derivatives:

Key Observations:

Structural Variations: The ethylsulfonyl group in the target compound distinguishes it from analogs bearing piperidinyl, pyrrolidinyl, or butyryl substituents. These modifications influence solubility, metabolic stability, and target selectivity. The 4-isopropylbenzenesulfonamide group contrasts with thiophene-2-carboximidamide or naphthalenylmethyl moieties in other derivatives, which are often linked to enhanced binding to enzymes (e.g., NOS) or receptors (e.g., MOR) .

Synthetic Efficiency: Compounds with thiophene-2-carboximidamide substituents (e.g., 68, 70, 71) exhibit moderate-to-high synthesis yields (60–73%), suggesting robust protocols for introducing this functional group .

Compound 14d, with a naphthalenylmethyl group, displayed μ-opioid receptor agonist activity, highlighting the versatility of the THQ core in diverse therapeutic contexts . The absence of reported bioactivity data for the target compound underscores a gap in current research, necessitating further pharmacological profiling.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a synthetic compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, anti-inflammatory effects, and its structural comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C19H24N2O4S2

- Molecular Weight : 408.5 g/mol

- Structural Components :

- A tetrahydroquinoline core

- An ethylsulfonyl group

- A benzenesulfonamide moiety

This unique combination of functional groups contributes to its diverse biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition against lysyl oxidase , an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibiting this enzyme may have therapeutic implications for conditions such as:

- Fibrosis : Excessive collagen deposition leading to tissue scarring.

- Cancer Metastasis : Reducing tumor spread by altering the extracellular matrix environment.

The sulfonamide moiety enhances the compound's binding affinity due to its electron-withdrawing characteristics, which may improve its potency against lysyl oxidase.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Preliminary studies suggest that it may possess efficacy against various bacterial strains, indicating potential applications in treating infections. The mechanism of action likely involves disrupting bacterial cell wall synthesis or function.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound shows promise as an anti-inflammatory agent . Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl group instead of ethylsulfonyl | Variation affects reactivity and potency |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Ethylthio group instead of ethylsulfonyl | Alters chemical properties significantly |

These comparisons highlight how variations in functional groups can influence the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Lysyl Oxidase Inhibition :

- Objective: To assess the inhibitory effect on lysyl oxidase.

- Findings: The compound exhibited significant inhibition with an IC50 value indicative of its potential as a therapeutic agent for fibrotic diseases.

-

Antimicrobial Efficacy Testing :

- Objective: To evaluate antibacterial properties against common pathogens.

- Findings: Showed effective inhibition against multiple bacterial strains at varying concentrations.

-

Anti-inflammatory Activity Assessment :

- Objective: To analyze the impact on inflammatory markers.

- Findings: Demonstrated a reduction in pro-inflammatory cytokines in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.